molecular formula C7H6O B088299 3,5-Heptadiyn-2-one CAS No. 13879-71-5

3,5-Heptadiyn-2-one

Cat. No. B088299
CAS RN: 13879-71-5
M. Wt: 106.12 g/mol
InChI Key: WAXKZOQSCPDRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Heptadiyn-2-one is a chemical compound with the chemical formula C7H4O. It is a yellowish liquid that is soluble in organic solvents such as ethanol, ether, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,5-Heptadiyn-2-one is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the growth of cancer cells in vitro.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Heptadiyn-2-one have been studied extensively. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3,5-Heptadiyn-2-one in lab experiments is its potential for use in the development of new drugs. It is also a useful tool in chemical biology research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,5-Heptadiyn-2-one. One possible direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 3,5-Heptadiyn-2-one can be achieved through various methods. One of the most common methods is the reaction of propargyl alcohol with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of propargyl bromide with sodium acetylide in liquid ammonia.

Scientific Research Applications

3,5-Heptadiyn-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs and as a tool in chemical biology research.

properties

CAS RN

13879-71-5

Product Name

3,5-Heptadiyn-2-one

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

hepta-3,5-diyn-2-one

InChI

InChI=1S/C7H6O/c1-3-4-5-6-7(2)8/h1-2H3

InChI Key

WAXKZOQSCPDRLB-UHFFFAOYSA-N

SMILES

CC#CC#CC(=O)C

Canonical SMILES

CC#CC#CC(=O)C

synonyms

3,5-Heptadiyn-2-one

Origin of Product

United States

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